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molecular formula C9H13ClO B1405420 2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde CAS No. 1228943-80-3

2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde

Cat. No. B1405420
M. Wt: 172.65 g/mol
InChI Key: BSXRPCFOXBDGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238652B2

Procedure details

To a 250 mL pressure bottle were charged 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde (10.00 g), tetrabutylammonium bromide (18.67 g), and acetonitrile (10 mL). The mixture was stirred at 20° C. for 5 min. 21.0 wt % K2CO3 aq. solution (76.0 g) was added. The mixture was stirred at room temperature (rt) for NLT 5 min. followed by addition of 4-chlorophenylboronic acid (9.53 g) all at once. The mixture was evacuated and purged with N2 for three times. Palladium acetate (66 mg, 0.5 mol %) was added all at once under N2. The reaction mixture was evacuated and purged with N2 for three times (an orange colored mixture). The bottle was back filled with N2 and heated to ˜35° C. in an oil bath (bath temp ˜35° C.). The mixture was stirred at 30° C. overnight (15 hours). The reaction mixture was cooled to RT, and pulled IP sample from the upper organic phase for reaction completion, typically starting material <2% (orange colored mixture). Toluene (100 mL) and 5% NaHCO3-2% L-Cysteine aq. solution (100 mL) were added. The mixture was stirred at 20° C. for 60 min. The mixture was filtered through a pad of Celite to remove black solid, rinsing the flask and pad with toluene (10 mL). The upper organic phase was washed with 5% NaHCO3 aq. solution-2% L-Cysteine (100 mL) once more. The upper organic phase was washed with 25% brine (100 mL). The organic layer (105.0 g) was assayed (118.8 mg/g, 12.47 g product assayed, 87% assayed yield), and concentrated to ˜1/3 volume (˜35 mL). The product solution was directly used in the next step without isolation. However, an analytical sample was obtained by removal of solvent to give a brown oil. 1HNMR (CDCl3): δ 1.00 (s, 6H), 1.49 (t, J=6.6 Hz, 2H), 2.28 (t, J=2.1 Hz, 2H), 2.38 (m, 2H), 7.13 (m, 2H), 7.34 (m, 2H), 9.47 (s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.67 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
9.53 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=1[CH:10]=[O:11].C([O-])([O-])=O.[K+].[K+].[Cl:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1.C([O-])(O)=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.C(#N)C>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=2[CH:10]=[O:11])=[CH:21][CH:20]=1 |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(CCC(C1)(C)C)C=O
Name
Quantity
18.67 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
76 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
9.53 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature (rt) for NLT 5 min.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
CUSTOM
Type
CUSTOM
Details
purged with N2 for three times
ADDITION
Type
ADDITION
Details
Palladium acetate (66 mg, 0.5 mol %) was added all at once under N2
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
CUSTOM
Type
CUSTOM
Details
purged with N2 for three times (an orange colored mixture)
ADDITION
Type
ADDITION
Details
The bottle was back filled with N2
TEMPERATURE
Type
TEMPERATURE
Details
heated to ˜35° C. in an oil bath (bath temp ˜35° C.)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 30° C. overnight (15 hours)
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
for reaction completion, typically starting material <2% (orange colored mixture)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. for 60 min
Duration
60 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
to remove black solid
WASH
Type
WASH
Details
rinsing the flask and pad with toluene (10 mL)
WASH
Type
WASH
Details
The upper organic phase was washed with 5% NaHCO3 aq. solution-2% L-Cysteine (100 mL) once more
WASH
Type
WASH
Details
The upper organic phase was washed with 25% brine (100 mL)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(CCC(C1)(C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.47 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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